4-Chloro-5-iodo-2-methoxypyridin-3-amine molecular weight and physicochemical data
4-Chloro-5-iodo-2-methoxypyridin-3-amine molecular weight and physicochemical data
The 4-Chloro-5-iodo-2-methoxypyridin-3-amine (CAS: 2273883-68-2) is a highly specialized heterocyclic building block used primarily in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors and complex signal transduction modulators. Its trisubstituted pyridine core offers orthogonal reactivity profiles—an electrophilic iodine at C5, a chlorine at C4, and a nucleophilic amine at C3—enabling sequential, regioselective functionalization.
A Strategic Scaffold for Orthogonal Drug Design
Executive Summary
In the landscape of medicinal chemistry, 4-Chloro-5-iodo-2-methoxypyridin-3-amine represents a "linchpin" intermediate. Unlike simple pyridines, this molecule possesses three distinct reactive handles (I, Cl, NH₂) positioned around a methoxy-pyridine core. This arrangement allows for iterative cross-coupling strategies (e.g., Suzuki-Miyaura, Sonogashira) where the C5-iodine can be engaged first under mild conditions, followed by activation of the C4-chlorine, while the C3-amine serves as a vector for hydrogen-bonding interactions or further derivatization into ureas/amides. This guide details its physicochemical profile, a robust synthetic route for its generation, and its application logic in drug discovery.
Chemical Identity & Physicochemical Profile
The following data aggregates experimental and predicted values essential for handling and formulation.
| Property | Data / Value | Notes |
| Chemical Name | 4-Chloro-5-iodo-2-methoxypyridin-3-amine | Systematic IUPAC nomenclature |
| CAS Number | 2273883-68-2 | Primary identifier |
| Molecular Formula | C₆H₆ClIN₂O | |
| Molecular Weight | 284.48 g/mol | Useful for stoichiometry calculations |
| SMILES | COc1nc(Cl)c(I)cc1N(Isomeric check required: Correct connectivity is COc1nc(c(c(c1)I)Cl)N based on numbering) | Note: Commercial catalogs often vary SMILES strings; verify connectivity by name.[1][2][3][4] |
| Appearance | Off-white to pale yellow solid | Iodinated pyridines often yellow upon light exposure |
| Solubility | DMSO (>50 mg/mL), DCM, Methanol | Low aqueous solubility; requires organic co-solvent |
| LogP (Predicted) | 2.45 ± 0.3 | Moderate lipophilicity; suitable for CNS/peripheral targets |
| pKa (Base) | ~2.8 - 3.2 (Predicted) | Pyridine N is deactivated by halogens; Amine is weakly basic |
| H-Bond Donors | 1 (NH₂) | |
| H-Bond Acceptors | 3 (Pyridine N, OMe, NH₂) |
Synthetic Pathway & Methodology
Direct halogenation of 2-methoxypyridin-3-amine often leads to inseparable mixtures of regioisomers (C4 vs C5 vs C6 substitution). To ensure regiochemical integrity , the "Displacement-Reduction-Iodination" strategy starting from 2,4-dichloro-3-nitropyridine is the industry standard.
Retrosynthetic Analysis
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Target: 4-Chloro-5-iodo-2-methoxypyridin-3-amine
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Precursor: 4-Chloro-2-methoxy-3-aminopyridine
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Starting Material: 2,4-Dichloro-3-nitropyridine
Step-by-Step Protocol
Step 1: Regioselective SNAr Displacement
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Reaction: 2,4-Dichloro-3-nitropyridine + NaOMe → 4-Chloro-2-methoxy-3-nitropyridine.
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Logic: The C2-chlorine is more electrophilic than C4 due to the inductive effect of the pyridine nitrogen. Nucleophilic attack by methoxide occurs preferentially at C2 at controlled temperatures.
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Protocol:
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Dissolve 2,4-dichloro-3-nitropyridine (1.0 eq) in anhydrous MeOH at 0°C.
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Add NaOMe (1.05 eq) dropwise over 30 mins. Critical: Control temp <5°C to prevent bis-substitution.
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Stir at 0°C for 2 hours. Monitor by TLC/LCMS.
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Quench with water, extract with DCM, and concentrate.
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Step 2: Nitro Group Reduction
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Reaction: 4-Chloro-2-methoxy-3-nitropyridine → 4-Chloro-2-methoxypyridin-3-amine.
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Logic: A mild reduction is required to avoid hydrodehalogenation (loss of C4-Cl). Iron/Ammonium Chloride is preferred over catalytic hydrogenation (Pd/C + H₂), which risks dechlorinating the ring.
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Protocol:
Step 3: Electrophilic Iodination
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Reaction: 4-Chloro-2-methoxypyridin-3-amine + NIS → Target Molecule .
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Logic: The C5 position is activated by the para-methoxy group and ortho-chloro group. The C3-amine also directs para to C6, but the combined directing effects and steric availability favor C5 iodination using N-Iodosuccinimide (NIS).
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Protocol:
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Dissolve amine (1.0 eq) in DMF or Acetonitrile.
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Add NIS (1.1 eq) portion-wise at room temperature.
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Stir for 4-12 hours in the dark (iodine sources are light-sensitive).
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Workup: Dilute with EtOAc, wash with 10% Na₂S₂O₃ (to remove oxidative iodine species), then brine.
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Purification: Silica gel chromatography (Hexane/EtOAc gradient).
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Structural Analysis & Reactivity Logic
The utility of this scaffold lies in the reactivity hierarchy of its substituents. This allows chemists to "program" the assembly of complex drugs.
Figure 1: Orthogonal reactivity map. The C5-Iodine is the "first-pass" coupling site, allowing the C4-Chlorine to remain intact for a second, harsher coupling step.
Key Application Notes:
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C5-Iodine (The "Soft" Handle): Reacts readily in Pd-catalyzed cross-couplings (Suzuki, Stille, Sonogashira) at room temperature or mild heating (40-60°C). The C4-Cl bond typically remains inert under these conditions.
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C4-Chlorine (The "Hard" Handle): Requires more active catalytic systems (e.g., Pd₂dba₃/XPhos or RuPhos) and higher temperatures (>80°C) to engage. This permits the installation of a second aryl or heteroaryl group after the C5 position is filled.
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C3-Amine: Serves as a hydrogen bond donor in kinase hinge-binding regions. It can be acylated to modulate solubility or potency.
Safety & Stability
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Handling: The compound contains an aryl iodide, making it potentially light-sensitive. Store in amber vials.
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Storage: Keep at +2°C to +8°C under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine or liberation of iodine.
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Hazards: Classified as Irritant (H315, H319, H335). Standard PPE (gloves, goggles, fume hood) is mandatory. Avoid contact with strong oxidizers.
References
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Sigma-Aldrich. 4-Chloro-5-iodo-2-methoxypyridin-3-amine Product Page. Available at: (Search CAS: 2273883-68-2).
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BenchChem. Synthesis of Halogenated Aminopyrimidines and Pyridines. Technical Guide. Available at: .
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ChemicalBook. 2-Chloro-3-iodopyridin-4-amine and Isomer Synthesis Protocols. Available at: .
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PatSnap/Google Patents. Method for synthesizing substituted methoxypyridines (CN107118182A). Available at: .
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MDPI Molecules. Synthesis and SAR of 2-methoxypyridine-3-carbonitriles. Available at: .
